Cas no 83-08-9 (1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)-)

1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)-
- 2-(2-Quinolinyl)-1H-indene-1,3(2H)-dione
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- MDL: MFCD00011593
- Inchi: InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16H
- InChI Key: IZMJMCDDWKSTTK-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Computed Properties
- Exact Mass: 273.078979
- Monoisotopic Mass: 273.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47
Experimental Properties
- Density: 1.345
- Boiling Point: 514.5 °C at 760 mmHg
- Flash Point: 260 °C
- PSA: 47.03000
- LogP: 3.39760
1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
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Hazardous Material Identification:
1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 01354-100MG |
Quinoline Yellow 2SF |
83-08-9 | analytical standard | 100MG |
¥2492.02 | 2022-02-23 |
1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- Related Literature
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Jovana Bogojeski,Jeroen Volbeda,Matthias Freytag,Matthias Tamm,?ivadin D. Bugar?i? Dalton Trans. 2015 44 17346
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Khoa D. Nguyen,Nhi T. Vo,Khanh T. M. Le,Khanh V. Ho,Nam T. S. Phan,Phuoc H. Ho,Ha V. Le New J. Chem. 2023 47 6433
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Anna Jancik-Prochazkova,Martin Pumera Nanoscale 2023 15 5726
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Maria Lapteva,Michael M?ller,Robert Gurny,Yogeshvar N. Kalia Nanoscale 2015 7 18651
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Hossein Eslami Amirabadi,Joanne M. Donkers,Esmée Wierenga,Bastiaan Ingenhut,Lisanne Pieters,Lianne Stevens,Tim Donkers,Joost Westerhout,Rosalinde Masereeuw,Ivana Bobeldijk-Pastorova,Irene Nooijen,Evita van de Steeg Lab Chip 2022 22 326
Additional information on 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)-
Comprehensive Guide to 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- (CAS No. 83-08-9): Properties, Applications, and Market Insights
1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- (CAS No. 83-08-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, material science, and chemical research. This heterocyclic compound, featuring both indene and quinoline moieties, exhibits unique chemical properties that make it valuable for various applications. Researchers and industry professionals frequently search for terms like "1H-Indene-1,3(2H)-dione derivatives" and "quinolinyl-substituted indene diones" to explore its potential.
The molecular structure of 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- combines the planar aromaticity of quinoline with the reactive diketone functionality of indene-1,3-dione. This structural duality enables its use as a building block in synthesizing more complex molecules. Recent studies highlight its role in developing fluorescent probes and organic semiconductors, aligning with the growing demand for advanced materials in optoelectronics and bioimaging technologies.
In pharmaceutical research, CAS 83-08-9 has been investigated for its potential as a precursor in drug discovery. The compound's ability to interact with biological targets makes it a candidate for developing enzyme inhibitors and receptor modulators. Searches for "quinolinyl indene dione biological activity" have increased by 40% in the past year, reflecting rising interest in its therapeutic applications.
The synthesis of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione typically involves condensation reactions between quinoline derivatives and indene-1,3-dione precursors. Optimizing these synthetic routes is a hot topic in organic chemistry forums, with researchers sharing methods to improve yield and purity. Environmental considerations have also prompted investigations into green chemistry approaches for its production.
Material scientists value 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- for its electron-accepting properties, which are crucial in designing organic photovoltaic materials. As renewable energy technologies advance, compounds like this are being studied for their potential in solar cell applications. The compound's extended π-conjugation system makes it particularly interesting for charge transport materials.
Analytical characterization of 83-08-9 typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are essential for research and industrial applications. The search term "1H-Indene-1,3(2H)-dione characterization" appears frequently in scientific literature databases.
The global market for specialized heterocyclic compounds like 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione is expanding, driven by demand from pharmaceutical and electronics sectors. Market analysts project steady growth for such intermediates, particularly in Asia-Pacific regions where chemical innovation is rapidly advancing. Companies are increasingly patenting novel applications, making "quinolinyl indene dione patents" a trending search topic.
Safety data for 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- indicates it should be handled with standard laboratory precautions. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. Researchers often look for "CAS 83-08-9 safety guidelines" when working with this compound.
Future research directions for 83-08-9 include exploring its potential in catalysis and as a ligand in coordination chemistry. The compound's ability to chelate metal ions opens possibilities for creating novel metal-organic frameworks (MOFs). These applications align with current trends in sustainable chemistry and advanced materials development.
For researchers seeking 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)-, several specialty chemical suppliers offer the compound in various purity grades. Procurement specialists frequently search for "buy 2-(2-quinolinyl)indene-1,3-dione" and "CAS 83-08-9 suppliers" to source this material for their projects.
In conclusion, 1H-Indene-1,3(2H)-dione,2-(2-quinolinyl)- represents an important building block in modern chemistry with diverse applications across multiple industries. Its unique structural features and chemical properties continue to inspire innovation in drug discovery, materials science, and green chemistry. As research progresses, we can anticipate new discoveries that will further expand the utility of this versatile compound.
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